Pirazmonam

Vue d'ensemble

Description

Pirazmonam is a potent anti-gram-negative monobactam antibiotic. It is particularly effective against Pseudomonas aeruginosa and other Pseudomonas species. it has generally poor activity against gram-positive aerobic bacteria and anaerobic bacteria . This compound is a siderophore monobactam, which means it utilizes bacterial iron uptake systems to exert its antibacterial effects .

Méthodes De Préparation

Pirazmonam is synthesized through a series of chemical reactions that involve the incorporation of a beta-lactam ring and an iron-chelating group. The synthetic route typically involves the following steps:

Formation of the beta-lactam ring: This is achieved through a cyclization reaction involving appropriate precursors.

Attachment of the iron-chelating group: A 3-hydroxy-4-pyridinone group is attached to the beta-lactam ring to form the siderophore structure.

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the final product.

Analyse Des Réactions Chimiques

Pirazmonam undergoes several types of chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.

Oxidation and Reduction: The iron-chelating group can undergo redox reactions, which are crucial for its siderophore activity.

Substitution Reactions: The compound can participate in substitution reactions, particularly at the beta-lactam ring and the iron-chelating group.

Common reagents used in these reactions include water (for hydrolysis), oxidizing and reducing agents (for redox reactions), and various nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

In biological studies, Pirazmonam is utilized to investigate bacterial iron uptake systems and the role of siderophores in bacterial physiology. Its unique structure allows researchers to explore how bacteria acquire essential nutrients in iron-limited environments.

Case Study: Siderophore Conjugation

Research has demonstrated that conjugating this compound with siderophores significantly enhances its antibacterial activity against multidrug-resistant (MDR) strains of gram-negative bacteria. For instance, studies show that siderophore-antibiotic conjugates exhibit improved transport into bacterial cells, increasing efficacy against problematic strains such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Medicine

In medical applications, this compound is being studied for its potential to treat infections caused by gram-negative bacteria. Its effectiveness against MDR pathogens makes it a candidate for clinical trials aimed at addressing the growing concern of antibiotic resistance.

Table 2: Clinical Efficacy Against Gram-Negative Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | ≤ 0.5 µg/mL |

| Acinetobacter baumannii | ≤ 1 µg/mL |

| Escherichia coli | ≤ 0.25 µg/mL |

Industry

In the pharmaceutical industry, this compound is explored for developing new antibacterial agents and studying antibiotic resistance mechanisms. Its unique properties make it valuable in designing novel antibiotics that can overcome existing resistance patterns.

Mécanisme D'action

Pirazmonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

The iron-chelating group of this compound allows it to hijack bacterial iron uptake systems, facilitating its entry into bacterial cells. This “Trojan Horse” strategy enhances its antibacterial activity against gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Pirazmonam is similar to other monobactam antibiotics, such as aztreonam. it is unique due to its high intrinsic activity against Pseudomonas aeruginosa and its siderophore structure, which enhances its antibacterial efficacy .

Similar Compounds

Aztreonam: Another monobactam antibiotic with activity against gram-negative bacteria.

Ceftazidime: A cephalosporin antibiotic with activity against Pseudomonas aeruginosa.

Meropenem: A carbapenem antibiotic with broad-spectrum activity against gram-negative and gram-positive bacteria.

This compound’s unique siderophore structure and high activity against Pseudomonas aeruginosa make it a valuable compound in the fight against antibiotic-resistant bacterial infections .

Propriétés

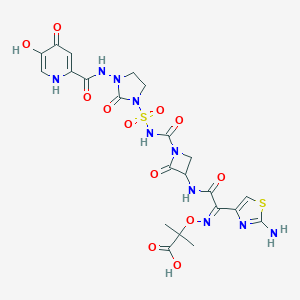

IUPAC Name |

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSPWQGYERHATM-MUXKCCDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108319-07-9 | |

| Record name | Pirazmonam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRAZMONAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S3Z442A8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.